4-{[(6-{[(4-Carboxyphenyl)amino]carbonyl}pyridin-2-yl)carbonyl]amino}benzoic acid
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Overview
Description
4-{6-[(4-CARBOXYPHENYL)CARBAMOYL]PYRIDINE-2-AMIDO}BENZOIC ACID is a complex organic compound with significant potential in various scientific fields. It is known for its unique structure, which includes both pyridine and benzoic acid moieties, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{6-[(4-CARBOXYPHENYL)CARBAMOYL]PYRIDINE-2-AMIDO}BENZOIC ACID typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-carboxyphenyl isocyanate with 2-amino-6-carboxypyridine under controlled conditions to form the desired product. The reaction is usually carried out in a solvent such as dimethylformamide or dimethyl sulfoxide, with a catalyst like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity. Techniques such as recrystallization and chromatography are often employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
4-{6-[(4-CARBOXYPHENYL)CARBAMOYL]PYRIDINE-2-AMIDO}BENZOIC ACID undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
4-{6-[(4-CARBOXYPHENYL)CARBAMOYL]PYRIDINE-2-AMIDO}BENZOIC ACID has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 4-{6-[(4-CARBOXYPHENYL)CARBAMOYL]PYRIDINE-2-AMIDO}BENZOIC ACID involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2,6-bis[(4-carboxyanilino)carbonyl]pyridine
- 4,6-Di(4-carboxyphenyl)pyrimidine
Uniqueness
4-{6-[(4-CARBOXYPHENYL)CARBAMOYL]PYRIDINE-2-AMIDO}BENZOIC ACID is unique due to its specific combination of pyridine and benzoic acid moieties, which confer distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring precise molecular interactions and stability.
Properties
CAS No. |
441314-18-7 |
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Molecular Formula |
C21H15N3O6 |
Molecular Weight |
405.4 g/mol |
IUPAC Name |
4-[[6-[(4-carboxyphenyl)carbamoyl]pyridine-2-carbonyl]amino]benzoic acid |
InChI |
InChI=1S/C21H15N3O6/c25-18(22-14-8-4-12(5-9-14)20(27)28)16-2-1-3-17(24-16)19(26)23-15-10-6-13(7-11-15)21(29)30/h1-11H,(H,22,25)(H,23,26)(H,27,28)(H,29,30) |
InChI Key |
DPAJBYOFEKILNZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1)C(=O)NC2=CC=C(C=C2)C(=O)O)C(=O)NC3=CC=C(C=C3)C(=O)O |
Origin of Product |
United States |
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